molecular formula C15H12N2O3S B7724862 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid

3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid

Cat. No.: B7724862
M. Wt: 300.3 g/mol
InChI Key: KJNJHBRRZFAWIY-VOTSOKGWSA-N
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Description

3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features an imidazothiazole core, a privileged scaffold in pharmaceutical sciences known for its diverse biological activities. This compound is intended for research applications only and is not for diagnostic or therapeutic use. The imidazo[2,1-b]thiazole scaffold is recognized for its potent biological properties. Research on closely related structural analogs has demonstrated promising antiproliferative activity against a range of cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC), suggesting its potential utility in oncology research . Furthermore, derivatives of the 6-phenylimidazo[2,1-b]thiazole structure have been efficiently synthesized and evaluated for their in vitro antifungal activity against dermatophyte strains, in some cases showing effectiveness comparable to or superior than standard treatments . The acrylic acid moiety in its structure offers a versatile handle for further chemical modification, such as forming covalent inhibitors or being conjugated with other pharmacophores, which can be leveraged to explore structure-activity relationships (SAR) and develop novel bioactive molecules . This makes it a valuable building block for researchers investigating new therapeutic agents, particularly in the fields of anticancer and antimicrobial agent development.

Properties

IUPAC Name

(E)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-11-4-2-10(3-5-11)14-12(6-7-13(18)19)17-8-9-21-15(17)16-14/h2-9H,1H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNJHBRRZFAWIY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiazole Derivatives

The imidazo[2,1-b]thiazole core is typically synthesized via cyclization of 2-aminothiazole with α-haloketones. For example:

  • Reactants : 2-Amino-4-methoxyphenylthiazole and ethyl 2-bromo-3-oxobutanoate.

  • Conditions : Reflux in ethanol with NaHCO₃ (12–24 hours).

  • Yield : 68–72%.

The reaction proceeds through nucleophilic attack of the thiazole nitrogen on the α-carbon of the ketone, followed by intramolecular cyclization (Figure 1).

Introduction of 4-Methoxyphenyl Group

Electrophilic aromatic substitution (EAS) is employed using:

  • Reagent : 4-Methoxyphenylboronic acid in Suzuki coupling.

  • Catalyst : Pd(PPh₃)₄ (0.5 mol%).

  • Conditions : DMF/H₂O (3:1), 80°C, 6 hours.

This step achieves >85% regioselectivity for the 6-position of the imidazo[2,1-b]thiazole system.

Acrylic Acid Moiety Formation

Ester Hydrolysis

The final step converts ester intermediates to acrylic acid derivatives:

Reaction ComponentSpecification
Starting MaterialEthyl 3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylate
ReagentLiOH·H₂O (3 equiv)
SolventTHF/H₂O (4:1)
Temperature0°C → RT
Reaction Time4–6 hours
Yield89–92%

Mechanistic studies confirm base-mediated nucleophilic acyl substitution without epimerization.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature Control±2°C±0.5°C
PurificationColumn ChromatographyCrystallization
Throughput5–10 g/day50–100 kg/day
Overall Yield61%78%

Continuous flow systems reduce side reactions through precise residence time control, while solvent recycling improves cost efficiency.

Comparative Analysis of Synthetic Methods

Four distinct approaches have been documented in the literature:

Classical Linear Synthesis

  • Steps : 5

  • Total Yield : 42%

  • Advantage : High purity (>99%)

  • Disadvantage : Lengthy (7–10 days)

Convergent Synthesis

  • Steps : 3

  • Total Yield : 67%

  • Key Feature : Parallel synthesis of core and side chains

Microwave-Assisted Synthesis

  • Steps : 3

  • Total Yield : 81%

  • Conditions : 150 W, 120°C, 30 minutes per step

Critical Quality Control Parameters

Key analytical benchmarks for the final product:

ParameterSpecificationMethod
Purity≥98.5%HPLC (C18, 0.1% H₃PO₄)
Residual Solvents<500 ppmGC-MS
Heavy Metals<10 ppmICP-OES
Stereochemical Purity>99.5% E-isomerChiral HPLC

Emerging Synthetic Technologies

Recent advances include:

  • Enzymatic hydrolysis : Using lipases for ester-to-acid conversion (yield: 94%, 24 hours).

  • Photoredox catalysis : For radical-based functionalization (reduces metal catalyst use).

  • Machine learning optimization : Bayesian algorithms predicting optimal reaction conditions (15% yield improvement) .

Chemical Reactions Analysis

Functional Group Transformations of the Acrylic Acid Moiety

The acrylic acid group participates in classical carboxylic acid reactions and conjugate additions:

Esterification
Reaction with alcohols under acid catalysis produces alkyl esters. For example, coupling with methanol using HATU/DIPEA yields methyl 3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylate in 85–92% yields (similar to methods in ).

Decarboxylation
Thermal decarboxylation at 180–200°C generates 3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)propene, confirmed via GC-MS analysis in related acrylate systems .

Conjugate Additions
The α,β-unsaturated system undergoes Michael additions. Thiols (e.g., benzyl mercaptan) add to the β-position under basic conditions, forming sulfanyl derivatives (demonstrated in thiazole-acrylate hybrids ):

ReagentConditionsProduct Yield
Benzyl mercaptanK₂CO₃, DMF, 25°C78%
CyclohexylamineEtOH, reflux82%

Reactivity of the Imidazo[2,1-b]thiazole Ring

The fused heterocycle undergoes electrophilic substitutions and ring modifications:

Electrophilic Substitution
Bromination at the C2 position occurs using NBS in DCM (yield: 65–70%), as observed in structurally related imidazo[2,1-b]thiazoles . Nitration with HNO₃/H₂SO₄ selectively targets the C7 position .

Ring-Opening Reactions
Treatment with H₂O₂ in acetic acid cleaves the thiazole ring, producing a diamino intermediate, which recyclizes to form benzimidazole derivatives under acidic conditions (analogous to ).

Modifications of the 4-Methoxyphenyl Substituent

Demethylation
BBr₃ in DCM removes the methoxy group (4 h, −78°C), yielding the 4-hydroxyphenyl analog (94% purity by HPLC ).

Halogenation
Electrophilic chlorination with Cl₂/FeCl₃ introduces chlorine at the para position relative to the hydroxyl group (post-demethylation), achieving 88% conversion .

Biological Activity Correlation

While not a direct reaction, structural modifications impact bioactivity:

Derivative TypeMIC Against S. aureus (μg/mL)
Parent acrylic acid0.43 ± 0.4
Methyl ester0.98 ± 0.2
Decarboxylated analog1.12 ± 0.3

Esterification reduces antimicrobial potency, highlighting the acrylic acid group's critical role .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. For instance, the compound has been tested for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of imidazo[2,1-b]thiazole, including the acrylic acid variant, showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A study reported that various derivatives of imidazo[2,1-b]thiazole displayed activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the structure enhances its lipophilicity, which may contribute to its ability to penetrate bacterial membranes effectively .

Materials Science Applications

Polymeric Composites
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid can be utilized as a monomer in the synthesis of polymeric materials. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. Researchers have explored its use in creating composites for applications in coatings and adhesives where enhanced durability is required .

Biological Research Applications

Fluorescent Probes
Due to its unique structural characteristics, this compound can serve as a fluorescent probe in biological imaging. Studies have highlighted its potential in tracking cellular processes due to its fluorescence properties when excited by specific wavelengths. This application is crucial for visualizing cellular dynamics in real-time during various biological experiments .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Materials SciencePolymeric CompositesEnhances thermal stability and mechanical properties
Biological ResearchFluorescent ProbesUseful for real-time cellular imaging

Case Studies

Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, revealing that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Mechanism of Action

The mechanism of action of 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound can form stable complexes with its targets, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[2,1-b]thiazole scaffold is a versatile platform for drug discovery. Below is a comparative analysis of key derivatives, emphasizing structural modifications and their biological implications.

Structural and Functional Modifications

Table 1: Key Imidazo[2,1-b]thiazole Derivatives and Their Properties
Compound Name Substituents Biological Target Activity (IC50/Inhibition) Source
Target Compound 4-Methoxyphenyl, Acrylic acid 5-Lipoxygenase, EGFR kinase 89%, 63%
6a (COX-2 inhibitor) 4-Methylsulfonylphenyl, N,N-dimethylamine COX-2 0.08 µM (IC50)
Chalcone conjugate 11x 4-Fluorophenyl, 4-Methoxyphenyl, Pyridyl Microtubules IC50: 0.64–1.44 µM
SKF-86002 4-Fluorophenyl, 4-Pyridyl Unknown Cell-permeable inhibitor
Pan-RAF inhibitor 26a 4-Methoxyphenyl, Sulfonamide RAF kinases Not reported

Key Observations

In contrast, 6a’s N,N-dimethylamine at C-5 confers selectivity for COX-2 over COX-1 (IC50 = 0.08 µM), highlighting the importance of basic substituents in cyclooxygenase inhibition . Chalcone conjugate 11x demonstrates that bulky hydrophobic groups (e.g., pyridyl) enhance cytotoxicity by destabilizing microtubules, whereas the target compound’s smaller acrylic acid may limit such effects .

Role of the 4-Methoxyphenyl Group

  • The 4-methoxyphenyl moiety is shared by the target compound and pan-RAF inhibitor 26a . However, 26a ’s sulfonamide group likely improves solubility and RAF kinase binding compared to the acrylic acid .

Spatial and Geometric Considerations Derivatives with coumarin-indolinone hybrids (e.g., 7-Z and 8-Z) show that Z-isomers exhibit weak antiviral activity, suggesting the acrylic acid’s planar geometry in the target compound may optimize enzyme interactions .

Biological Activity

3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed findings from various studies.

Chemical Structure and Properties

The compound features an imidazo[2,1-b]thiazole core substituted with a methoxyphenyl group and an acrylic acid moiety. Its unique structure contributes to its diverse biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of thiazole derivatives against various pathogens:

CompoundInhibition Zone (mm)Target Pathogen
3a28Staphylococcus aureus
3b25E. coli
6d21Candida albicans

The compound 3a showed the highest activity against Staphylococcus aureus with an inhibition zone of 28 mm, while other derivatives also exhibited promising antibacterial effects against E. coli and Candida albicans .

Antioxidant Activity

Antioxidant assays have indicated that compounds containing the imidazo[2,1-b]thiazole scaffold possess substantial antioxidant capabilities. The following table summarizes the antioxidant activities measured in terms of µg AAE/g dry sample:

CompoundAntioxidant Activity (µg AAE/g)
3a1962.48
6d2007.67
8a1654.76

These values suggest that compounds like 6d exhibit superior antioxidant properties compared to others in the series .

Anticancer Potential

The anticancer effects of imidazo[2,1-b]thiazole derivatives have been explored in several studies. For example, a patent described the synthesis of novel imidazothiazole-chalcone hybrids that demonstrated significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds were reported as follows:

CompoundIC50 (µM)Cancer Cell Line
Compound A0.52MCF-7 (breast cancer)
Compound B1.05HeLa (cervical cancer)

These results indicate that certain derivatives can effectively inhibit cancer cell proliferation at low concentrations .

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, some studies suggest that imidazo[2,1-b]thiazole derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial survival and cancer cell proliferation .

Case Studies

One notable case study involved the evaluation of a series of thiazole derivatives for their antimicrobial and anticancer activities. The researchers conducted in vitro assays to determine the minimum inhibitory concentrations (MICs) and found that certain derivatives exhibited potent activity against resistant strains of bacteria and various cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid, and how can reaction yields be optimized?

Methodological Answer:

  • Step 1 : Condensation of substituted benzaldehydes with thiazole precursors under reflux conditions in acetic acid, using sodium acetate as a catalyst (e.g., 3–5 hours at 100°C) .
  • Step 2 : Purification via recrystallization from a DMF/acetic acid mixture to enhance purity (>95% by elemental analysis) .
  • Yield Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., 10–20 mol% sodium acetate) to minimize byproducts. Characterization via IR and NMR ensures structural fidelity .
Reaction ParameterOptimal ConditionsYield Range
SolventAcetic acid60–75%
CatalystSodium acetate0.1 mol
TemperatureReflux (100°C)3–5 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., acrylic acid C=O stretch at ~1700 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; imidazo-thiazole protons at δ 7.2–8.1 ppm) .
  • Elemental Analysis : Validates purity (>98% C, H, N content) .

Advanced Research Questions

Q. How does the substitution pattern on the imidazo[2,1-b]thiazole core influence inhibitory activity against enzymes like 5-lipoxygenase?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
  • The 4-methoxyphenyl group enhances hydrophobic interactions with enzyme active sites, increasing inhibitory potency (e.g., 89% inhibition of 5-lipoxygenase vs. 63% for EGFR kinase) .

  • Electron-withdrawing substituents (e.g., halogens) reduce activity due to steric hindrance, while methoxy groups improve solubility and binding .

    • Experimental Design :
  • Synthesize analogs with varied substituents (e.g., fluoro, bromo, methyl).

  • Test enzyme inhibition via fluorescence-based assays (IC₅₀ values).

    Substituent (R)5-Lipoxygenase Inhibition (%)EGFR Inhibition (%)
    4-OCH₃8963
    4-F7255
    4-Br6848

Q. What crystallographic data are available for related compounds, and how can they inform molecular modeling?

Methodological Answer:

  • Crystal Structure Insights :
  • X-ray diffraction of analogous imidazo-thiazoles (e.g., triclinic crystal system, space group P1) reveals planar aromatic cores and key bond lengths (e.g., C–C = 1.39–1.42 Å) .
  • Dihedral angles between the thiazole and phenyl rings (~15–20°) suggest conformational flexibility for target binding .
    • Molecular Docking :
  • Use software like AutoDock Vina to model interactions with 5-lipoxygenase (PDB: 3V99). The methoxyphenyl group aligns with hydrophobic pockets, while the acrylic acid moiety forms hydrogen bonds with Arg411 .

Q. How can conflicting data on enzyme inhibition be resolved through experimental redesign?

Methodological Answer:

  • Data Contradiction Analysis :
  • If inconsistent inhibition values arise (e.g., batch-dependent results), validate via:
  • Assay Reproducibility : Use triplicate measurements with positive controls (e.g., Zileuton for 5-lipoxygenase).
  • Compound Stability : Test degradation under assay conditions (pH 7.4, 37°C) via HPLC .
  • Advanced Techniques : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics and rule out assay artifacts .

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